5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
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Overview
Description
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is a synthetic organic compound with a complex structure It features a pyridine ring substituted with a chloro group, an oxan-4-yloxy group, and a carboxamide group linked to a pyrrol-1-yl ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide typically involves multiple steps. The starting materials include 5-chloro-6-hydroxypyridine-3-carboxylic acid, oxan-4-ol, and 2-(1H-pyrrol-1-yl)ethylamine. The synthetic route may involve the following steps:
Esterification: The hydroxyl group of 5-chloro-6-hydroxypyridine-3-carboxylic acid is esterified with oxan-4-ol under acidic conditions to form 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid.
Amidation: The carboxylic acid group is then converted to an amide by reacting with 2-(1H-pyrrol-1-yl)ethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrrol ring can be oxidized under strong oxidative conditions.
Reduction: The carboxamide group can be reduced to an amine under reducing conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives of the pyrrol ring.
Reduction: Amine derivatives of the carboxamide group.
Substitution: Substituted derivatives at the chloro position.
Scientific Research Applications
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-6-(methoxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
- 5-chloro-6-(ethoxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide
Uniqueness
5-chloro-6-(oxan-4-yloxy)-N-[2-(1H-pyrrol-1-yl)ethyl]pyridine-3-carboxamide is unique due to the presence of the oxan-4-yloxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-chloro-6-(oxan-4-yloxy)-N-(2-pyrrol-1-ylethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-15-11-13(16(22)19-5-8-21-6-1-2-7-21)12-20-17(15)24-14-3-9-23-10-4-14/h1-2,6-7,11-12,14H,3-5,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBBILTYLACCYIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=N2)C(=O)NCCN3C=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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